(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13373289
InChI: InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2
SMILES: C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O
Molecular Formula: C13H16ClFO
Molecular Weight: 242.71 g/mol

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol

CAS No.:

Cat. No.: VC13373289

Molecular Formula: C13H16ClFO

Molecular Weight: 242.71 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol -

Specification

Molecular Formula C13H16ClFO
Molecular Weight 242.71 g/mol
IUPAC Name (2-chloro-6-fluorophenyl)-cyclohexylmethanol
Standard InChI InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2
Standard InChI Key QJPROXQPNAXCOW-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O
Canonical SMILES C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O

Introduction

Chemical Identity and Structural Features

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (molecular formula: C13H15ClFO\text{C}_{13}\text{H}_{15}\text{ClFO}, molecular weight: 241.71 g/mol) consists of a methanol core substituted with a 2-chloro-6-fluorophenyl group and a cyclohexyl group. The phenyl ring’s substitution pattern introduces steric and electronic effects that influence the compound’s reactivity. The chlorine atom at the ortho position and fluorine at the para position relative to the methanol group create a polarized aromatic system, while the cyclohexyl substituent contributes significant steric bulk, potentially affecting solubility and crystallinity .

Table 1: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Density1.2–1.4 g/cm³Analogous benzyl alcohols
Boiling Point280–300°CCyclohexyl group contribution
Melting Point50–70°CSteric hindrance effects
LogP (Partition Coefficient)2.8–3.5Hydrophobic substituents

The compound’s exact mass (240.0768 g/mol) and PSA (20.23 Ų) align with typical secondary alcohols, suggesting moderate polarity .

Synthesis and Reaction Pathways

While no direct synthesis of (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is documented, plausible routes can be inferred from related methodologies:

Grignard Addition to Ketone Precursors

A ketone intermediate, 2-chloro-6-fluoroacetophenone, could react with cyclohexylmagnesium bromide to yield the target alcohol. This approach mirrors the reduction of quinoline-3-carbaldehydes using sodium borohydride, as demonstrated in the synthesis of 3-(hydroxymethyl)quinolines .

Proposed Reaction Mechanism:

  • Formation of 2-chloro-6-fluoroacetophenone: Achieved via Friedel-Crafts acylation or Pd-catalyzed fluorination of pre-functionalized acetophenones .

  • Grignard Reaction:

    2-Chloro-6-fluoroacetophenone+CyclohexylMgBr(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol\text{2-Chloro-6-fluoroacetophenone} + \text{CyclohexylMgBr} \rightarrow \text{(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol}

    The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup.

Borohydride Reduction of Ketones

Sodium borohydride reduction of 2-chloro-6-fluorophenyl cyclohexyl ketone offers another pathway. This method, effective for analogous alcohols, typically achieves yields of 85–90% under mild conditions .

Optimized Conditions:

  • Solvent: Anhydrous methanol

  • Temperature: 20–25°C

  • Reaction Time: 30–60 minutes

Physicochemical Characterization

Spectroscopic data for related compounds provide benchmarks for characterizing the target molecule:

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR: Expected signals include:

    • δ 1.2–2.1 (cyclohexyl protons)

    • δ 4.8–5.2 (methanol -OH, broad singlet)

    • δ 7.1–7.6 (aromatic protons, coupling JHF812HzJ_{H-F} \approx 8–12 \, \text{Hz})

  • 19F^{19} \text{F} NMR: A singlet near δ -110 to -115 ppm, consistent with ortho-fluorine substituents .

Mass Spectrometry

The molecular ion peak at m/z 241.71 (M+) fragments to yield characteristic peaks at m/z 160 (loss of cyclohexyl) and m/z 123 (aromatic ring with halogens) .

Chemical Reactivity and Functionalization

The secondary alcohol group undergoes typical reactions:

  • Esterification: Reaction with acetyl chloride yields the corresponding acetate.

  • Oxidation: Manganese dioxide or PCC converts the alcohol to 2-chloro-6-fluorophenyl cyclohexyl ketone.

  • Halogenation: Thionyl chloride substitutes the -OH group with chlorine, forming (2-chloro-6-fluorophenyl)(cyclohexyl)chloromethane.

Steric hindrance from the cyclohexyl group may slow reaction kinetics compared to less hindered analogs .

Pharmacological and Industrial Applications

Though direct studies are lacking, structural analogs suggest potential uses:

Pharmaceutical Intermediate

Chloro-fluorophenyl alcohols serve as intermediates in antitumor and antiviral agents. For example, Peloton Therapeutics’ patent EP3417851B1 highlights similar aryl ethers as HIF-2α inhibitors for cancer therapy .

Agrochemical Development

The compound’s hydrophobicity and stability make it a candidate for herbicide or fungicide formulations, leveraging halogenated aromatics’ bioactivity.

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